3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
This compound has been studied for its potential role as a chemical inhibitor of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of such inhibitors is crucial in deciphering the involvement of specific CYP isoforms, which is important for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Kinase Inhibitors
Imidazole derivatives, including the subject compound, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors have been reviewed extensively, highlighting their therapeutic potential in treating inflammatory conditions (Scior et al., 2011).
Heterocyclic Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, closely related to the compound , is important for developing bioactive molecules with potential therapeutic applications. The review of its structure-activity relationships (SAR) may guide medicinal chemists in the quest for novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).
Anti-Diabetic Agents
Derivatives of imidazopyridine, including the focus compound, have been explored for their potential as dipeptidyl peptidase IV inhibitors, serving as a validated target for the treatment of type 2 diabetes mellitus (T2DM). The search for new inhibitors is intense, pointing to a significant interest in this scaffold for developing antidiabetic drugs (Mendieta et al., 2011).
Antibacterial Agents
Imidazopyridines are highlighted for their pharmacological activities, including antibacterial properties. The structure–activity relationship (SAR) of various synthesized imidazopyridine derivatives offers a foundation for developing novel, potent antibacterial agents with fewer side effects (Sanapalli et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the Akt1 protein . Akt1, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound acts as an inhibitor of Akt1 . It binds to the ATP binding cleft of Akt1, leading to the occlusion of ATP binding . This mechanism is distinct from that observed for kinase domain ATP-competitive inhibitors . The inhibition of Akt1 activation and its downstream target, PRAS40, is potent .
Biochemical Pathways
The inhibition of Akt1 affects the PI3K/AKT pathway . This pathway is involved in cellular quiescence, proliferation, cancer, and longevity . By inhibiting Akt1, the compound can affect the downstream targets of Akt1, such as PRAS40 .
Pharmacokinetics
The compound has been found to be effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of intracellular Akt activation and its downstream target, PRAS40 . This can lead to the inhibition of cell proliferation and induction of apoptosis, which could be beneficial in the treatment of diseases such as cancer .
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZQPOIIRAKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549573 |
Source
|
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107618-03-1 |
Source
|
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.